molecular formula C23H18ClN3O2 B2865960 1-(4-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 923157-46-4

1-(4-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2865960
CAS No.: 923157-46-4
M. Wt: 403.87
InChI Key: RMYWLVPHDBRZEV-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 4-chlorobenzyl group at the N1 position and a 2-methylquinolin-4-yl moiety at the N3-carboxamide position.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-13-21(18-5-2-3-7-20(18)25-15)26-22(28)19-6-4-12-27(23(19)29)14-16-8-10-17(24)11-9-16/h2-13H,14H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYWLVPHDBRZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClN2O2C_{24}H_{21}ClN_{2}O_{2} with a molecular weight of 404.89 g/mol. The structure includes a quinoline moiety, a dihydropyridine ring, and a carboxamide group, which are essential for its biological activity.

PropertyValue
Molecular FormulaC24H21ClN2O2
Molecular Weight404.89 g/mol
IUPAC NameThis compound

Antihistaminic Activity

A study explored the antihistaminic properties of similar compounds derived from the quinoline structure. The compounds were tested for their ability to inhibit histamine-induced contractions in isolated guinea pig ileum. Notably, the derivatives exhibited significant antihistaminic activity, suggesting potential applications in treating allergic reactions and conditions related to histamine release .

Antimicrobial Properties

Research has indicated that quinoline derivatives possess notable antimicrobial properties. Specifically, derivatives similar to This compound have been evaluated against various bacterial strains. The compound demonstrated efficacy against Gram-positive bacteria and some fungi, indicating its potential as an antimicrobial agent .

Anticancer Activity

Several studies have reported on the anticancer potential of quinoline-based compounds. In vitro evaluations showed that these compounds could inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has shown promise in preliminary assays against multiple cancer types, warranting further investigation into its mechanism of action .

The mechanism of action for this class of compounds often involves the inhibition of key enzymes or pathways involved in disease progression. For instance, some studies suggest that quinoline derivatives may inhibit sirtuins or cyclooxygenase enzymes (COX), which play crucial roles in inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of these compounds. Variations in substituents on the quinoline and dihydropyridine rings can significantly influence their pharmacological properties. For example, modifications at specific positions have been linked to enhanced potency against certain biological targets .

Study 1: Antihistaminic Evaluation

In a pharmacological evaluation involving several synthesized derivatives, 1-(4-chlorobenzyl)-6-methyl-4-oxo-N-pyridin-2-yl-1,4-dihydroquinolin-3-carboxamide was highlighted for its strong antihistaminic effects. The study measured the contractions induced by histamine and found that this derivative significantly reduced muscle contractions compared to controls .

Study 2: Anticancer Activity Assessment

Another study assessed the anticancer activity of a series of quinoline derivatives against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and apoptosis in cancer cells, suggesting that This compound could be further developed as a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Analogues

BMS-777607 (N-(4-(2-Amino-3-Chloropyridin-4-yloxy)-3-Fluorophenyl)-4-Ethoxy-1-(4-Fluorophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide)
  • Key Differences: BMS-777607 substitutes the 4-chlorobenzyl group with a 4-fluorophenyl moiety and introduces a 4-ethoxy group. The quinoline ring in the target compound is replaced with a fluorophenyl-aminopyridine system.
  • Activity: BMS-777607 is a potent, selective inhibitor of the Met kinase superfamily with oral efficacy (IC₅₀ = 3.9 nM for Met kinase) . The target compound’s 2-methylquinoline group may enhance binding to hydrophobic kinase pockets, but the absence of the 4-ethoxy group could reduce metabolic stability compared to BMS-777605.
1-(4-Chlorobenzyl)-N-(2-Ethoxyphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
  • Key Differences: The 2-methylquinolin-4-yl group is replaced with a 2-ethoxyphenyl substituent.
  • Implications: Structural simplification (phenyl vs. quinoline) likely reduces target affinity for kinase domains, as quinoline derivatives often exhibit stronger π-π stacking interactions with protein active sites .
D-11 (N-((4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)-1-(4-Fluorobenzyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxamide)
  • Key Differences: The dihydropyridine core is retained, but the 4-chlorobenzyl group is replaced with a 4-fluorobenzyl moiety, and a pyrrole ring replaces the quinoline system.
  • Activity :
    • Fluorinated benzyl groups (as in D-11) are associated with improved metabolic stability compared to chlorinated analogs, suggesting that the target compound’s 4-chlorobenzyl group may increase lipophilicity but also susceptibility to oxidative metabolism .
Cytochrome P450 Interactions
  • BMS-A (a related dihydropyridine carboxamide) undergoes bioactivation via rat and human P450 11A1, leading to adrenal toxicity .
  • The target compound’s 4-chlorobenzyl group may similarly engage P450 enzymes, necessitating further metabolic studies to assess safety.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Target/Activity Notable Properties
Target Compound Dihydropyridine 4-Chlorobenzyl, 2-methylquinolin-4-yl Hypothesized kinase inhibitor High lipophilicity
BMS-777607 Dihydropyridine 4-Fluorophenyl, 4-ethoxy Met kinase inhibitor (IC₅₀ = 3.9 nM) Orally bioavailable, selective
D-11 Dihydropyridine 4-Fluorobenzyl, pyrrole Unknown Enhanced metabolic stability
N-(4'-Chlorobiphenyl-2-yl)-2-Oxo-... Dihydropyridine 4'-Chlorobiphenyl Unknown High logP (lipophilicity)

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